Benzenesulfonylfluoride,3-ethenyl-
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Overview
Description
Benzenesulfonylfluoride,3-ethenyl- is an organic compound characterized by the presence of a benzenesulfonyl group attached to a vinyl group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonylfluoride,3-ethenyl- can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with a vinyl-containing reagent under basic conditions. This reaction typically requires a base such as potassium carbonate or sodium hydroxide to facilitate the substitution of the chloride group with the vinyl group .
Industrial Production Methods
In industrial settings, the production of benzenesulfonylfluoride,3-ethenyl- often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its mild reaction conditions and the use of readily available reagents . The process involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides, which are then further reacted to introduce the vinyl group.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonylfluoride,3-ethenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used in addition reactions, often in the presence of a catalyst or under UV light.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate ethers.
Addition Reactions: Products include halogenated benzenesulfonyl compounds.
Oxidation and Reduction: Products include benzenesulfonic acids and benzenesulfonamides.
Scientific Research Applications
Benzenesulfonylfluoride,3-ethenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonylfluoride,3-ethenyl- involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with active site residues of enzymes, leading to their inhibition . This interaction is often facilitated by the nucleophilic attack of the enzyme’s active site residues on the sulfonyl fluoride group, resulting in the formation of a stable covalent complex .
Comparison with Similar Compounds
Benzenesulfonylfluoride,3-ethenyl- can be compared with other sulfonyl fluoride-containing compounds, such as:
Benzenesulfonyl fluoride: Lacks the vinyl group, making it less reactive in addition reactions.
Methanesulfonyl fluoride: Smaller and less sterically hindered, leading to different reactivity patterns.
Tosyl fluoride: Contains a toluene group instead of a benzene ring, affecting its electronic properties and reactivity.
The presence of the vinyl group in benzenesulfonylfluoride,3-ethenyl- makes it unique, as it allows for additional reactivity and the formation of more complex products through addition reactions .
Properties
Molecular Formula |
C8H7FO2S |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-ethenylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2 |
InChI Key |
WROLBSGNHIYBAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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